molecular formula C12H11ClN2O2 B3143386 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride CAS No. 52377-28-3

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride

Cat. No.: B3143386
CAS No.: 52377-28-3
M. Wt: 250.68 g/mol
InChI Key: ONGJEHAKUPWJEX-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride is a synthetic organic compound belonging to the class of naphthyridines. This compound is known for its significant antibacterial properties and is often used in the synthesis of various pharmaceutical agents.

Scientific Research Applications

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents.

    Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by gram-negative bacteria.

    Industry: Utilized in the production of antibacterial agents and other chemical compounds.

Mechanism of Action

Target of Action

Similar compounds like nalidixic acid are known to inhibit bacterial dna polymerase (dna gyrase) and avian myeloblastoma virus reverse transcriptase . These targets play a crucial role in DNA replication and transcription, which are essential processes for cell survival and proliferation.

Mode of Action

Based on its structural similarity to nalidixic acid, it may also inhibit nucleic acid and protein synthesis in organisms like saccharomyces cerevisiae . This inhibition could occur through the compound’s interaction with its targets, leading to changes in their normal function.

Preparation Methods

The synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

    Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis Conditions: Aqueous bases or acids

The major products formed from these reactions include amides, esters, thioesters, and alcohols.

Comparison with Similar Compounds

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride is unique due to its specific structure and mechanism of action. Similar compounds include:

    Nalidixic Acid: Another naphthyridine derivative with similar antibacterial properties.

    Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

    Norfloxacin: Another fluoroquinolone with similar applications in treating bacterial infections.

Compared to these compounds, this compound is particularly noted for its specific inhibition of bacterial DNA gyrase and its use as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-3-15-6-9(11(13)17)10(16)8-5-4-7(2)14-12(8)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGJEHAKUPWJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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